Product packaging for Ethyl phenoxyacetate(Cat. No.:CAS No. 2555-49-9)

Ethyl phenoxyacetate

Cat. No.: B1293768
CAS No.: 2555-49-9
M. Wt: 180.2 g/mol
InChI Key: MGZFVSUXQXCEHM-UHFFFAOYSA-N
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Description

Significance of Aryloxyacetate Esters in Synthetic Chemistry

Aryloxyacetate esters, including ethyl phenoxyacetate (B1228835), are valuable intermediates in organic synthesis. solubilityofthings.comresearchgate.net Their structure, featuring an ether linkage and an ester functional group, allows for a variety of chemical transformations. They can serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.com The ester group is susceptible to nucleophilic attack, enabling reactions like hydrolysis to form the corresponding carboxylic acid, and aminolysis to produce amides. sigmaaldrich.comlibretexts.org The aryloxy moiety also provides a scaffold that can be further functionalized. The development of efficient synthesis methods for aryloxyacetates, such as those utilizing microwave irradiation and phase-transfer catalysis, has enhanced their accessibility and utility in research. researchgate.net

Interdisciplinary Research Landscape of Ethyl Phenoxyacetate and its Derivatives

The applications of this compound and its derivatives extend across various scientific disciplines. In medicinal chemistry, phenoxyacetic acid derivatives have been investigated for a range of biological activities. researchgate.netnih.gov For instance, some derivatives have been explored as potential anti-mycobacterial agents. nih.gov The core structure is also found in compounds studied for their effects on lipid metabolism. researchgate.net Furthermore, derivatives of phenoxyacetate are being incorporated into novel materials, such as porphyrin-based sensors for detecting volatile organic compounds. researchgate.net The development of injectable drug delivery systems and medical imaging contrast agents also represents an area where derivatives of related structures are being explored. dtu.dk

Historical Context of Phenoxyacetate Derivative Exploration in Academic Domains

The study of esters dates back centuries, with their pleasant fragrances making them notable in various applications. solubilityofthings.com The exploration of phenoxyacetic acid and its derivatives gained significant momentum in the 20th century, particularly with the discovery of their biological activities. This led to extensive research into their synthesis and chemical properties. Early synthetic methods often involved the reaction of a phenol (B47542) with an ester of a haloacetic acid. researchgate.neteuroasiapub.org Over time, more advanced and efficient synthetic protocols have been developed, reflecting the continued interest in this class of compounds for both fundamental research and practical applications. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B1293768 Ethyl phenoxyacetate CAS No. 2555-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZFVSUXQXCEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062520
Record name Ethyl phenoxyacetate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2555-49-9
Record name Ethyl 2-phenoxyacetate
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Record name Acetic acid, 2-phenoxy-, ethyl ester
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Record name Acetic acid, 2-phenoxy-, ethyl ester
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Record name Ethyl phenoxyacetate
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Record name Ethyl phenoxyacetate
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Advanced Synthetic Methodologies for Ethyl Phenoxyacetate and Its Analogues

Esterification Pathways for Ethyl Phenoxyacetate (B1228835) Production

The formation of the ester functional group in ethyl phenoxyacetate from phenoxyacetic acid and ethanol (B145695) is a well-established yet continually optimized process. The primary challenge lies in driving the reversible reaction toward the product side. Various techniques have been developed to achieve high conversion rates and yields.

Acid-Catalyzed Direct Esterification Approaches

Direct esterification, commonly known as Fischer esterification, is a fundamental method for synthesizing this compound. vaia.comcerritos.edugeorganics.sk This approach involves the reaction of phenoxyacetic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.comprepchem.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. cerritos.edu

The reaction is typically carried out under reflux conditions to increase the reaction rate. prepchem.com To shift the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the less expensive ethanol, is used. cerritos.edu One documented procedure involves refluxing a mixture of phenoxyacetic acid, ethanol, and sulfuric acid for 22 hours. prepchem.com Following the reaction, the mixture is typically poured into ice water, and the ester is extracted using an organic solvent like methylene (B1212753) chloride. prepchem.com

Reactant 1 Reactant 2 Catalyst Reaction Conditions Product Reference
Phenoxyacetic acidEthanolSulfuric acidReflux for 22 hoursThis compound prepchem.com
Phenylacetic acidEthanolStrong acid catalyst-Ethyl phenylacetate vaia.com
Carboxylic acidAlcoholMineral inorganic acid-Ester cerritos.edu

This table summarizes various acid-catalyzed direct esterification reactions.

Azeotropic Distillation Methods in this compound Synthesis

A significant challenge in Fischer esterification is the production of water, which can hydrolyze the ester product, shifting the equilibrium back towards the reactants. cerritos.edu Azeotropic distillation is a powerful technique employed to remove water as it is formed, thereby driving the reaction to completion. wikipedia.org This method involves the addition of an entrainer, an organic solvent that forms a low-boiling azeotrope with water. wikipedia.org Toluene and cyclohexane (B81311) are commonly used entrainers for this purpose. vulcanchem.comtsijournals.com

In this setup, the reaction mixture, containing the carboxylic acid, alcohol, acid catalyst, and entrainer, is heated. The vapor produced, which is rich in the water-entrainer azeotrope, is condensed and collected in a Dean-Stark apparatus. The water separates from the immiscible entrainer, which is then returned to the reaction flask. This continuous removal of water is a highly efficient method for achieving high yields of the desired ester. georganics.sktsijournals.com This technique is particularly beneficial for producing highly pure products and can significantly reduce reaction times. tsijournals.com

Reactants Catalyst Entrainer Key Feature Advantage Reference
Phenoxyacetic acid, HexanolSulfuric acid or p-toluenesulfonic acidToluene or CyclohexaneAzeotropic removal of waterImproves equilibrium shift vulcanchem.com
p-hydroxybenzoic acid, AlcoholSulfuric acidTolueneContinuous water removalHigh purity, shorter reaction time tsijournals.com

This table illustrates the application of azeotropic distillation in ester synthesis.

Enzymatic Esterification Strategies

In the pursuit of greener and more selective synthetic methods, enzymatic catalysis has emerged as a viable alternative to traditional chemical catalysis. scielo.br Lipases, in particular, have been widely investigated for their ability to catalyze esterification reactions under mild conditions. scielo.brresearchgate.net These biocatalysts can be used for the synthesis of this compound and its derivatives, often with high regioselectivity and enantioselectivity. oup.com

The enzymatic synthesis of esters can be performed in various reaction media, including organic solvents or even in a gas-solid phase system. researchgate.net For instance, immobilized lipases, such as those from Candida antarctica, have been successfully used. The reaction involves the combination of the carboxylic acid and alcohol with the enzyme. Key parameters that influence the reaction's efficiency include the choice of enzyme, the molar ratio of the substrates, temperature, and the reaction medium. researchgate.net One study on the synthesis of ethyl ferulate, a related ester, found that using tert-butyl alcohol as the solvent and a specific molar ratio of acid to alcohol at 45°C yielded the product. researchgate.net While enzymatic reactions may require longer reaction times compared to conventional methods, they offer the benefits of operating under milder conditions and reducing the formation of by-products. scielo.br

Enzyme Substrate 1 Substrate 2 Reaction Medium Key Feature Reference
Novozym 435, Amano Lipase (B570770) AK, etc.AcidDialkyl carbonateTolueneEnzymatic reaction at 40°C chemicalbook.com
LipaseTriglycerides--Hydrolysis and ester synthesis scielo.br
Immobilized Lipase from Mucor sp. M-2Ferulic acidEthanoltert-Butyl alcoholBiocatalytic synthesis researchgate.net
Lipase PS (Pseudomonas sp.)(±)-3-cyano-1-phenylpropyl 2-(phenylthio)acetate--Kinetic resolution via hydrolysis oup.com
Immobilised Candida antarctica lipase BAcetic acidEthanolGas-solid phaseContinuous manufacture

This table presents a summary of various enzymatic esterification strategies.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its chemical and physical properties for specific applications. This is often achieved through reactions that modify the phenoxy group or the aromatic ring.

Condensation Reactions for Substituted Ethyl Phenoxyacetates

Condensation reactions provide a versatile route to introduce complex substituents onto the phenoxyacetate backbone. For example, the synthesis of ethyl 2-[2-{di(1H-indol-3-yl)methyl}phenoxy] acetate (B1210297) has been achieved through a condensation reaction catalyzed by potash alum. researchgate.net

Another illustrative example is the synthesis of p-(phenylazo)phenoxyacetic acid derivatives. This multi-step synthesis begins with the conversion of substituted anilines into diazonium salts. These salts then undergo a coupling reaction with phenols to form p-azophenols. The subsequent reaction of the p-azophenol with ethyl chloroacetate (B1199739) in a basic medium yields the ethyl 4-(phenylazo)phenoxyacetate derivative. revmaterialeplastice.ro This process highlights how condensation chemistry can be used to build complex molecular architectures based on the phenoxyacetate scaffold.

Derivative Starting Materials Catalyst/Reagent Reaction Type Reference
Ethyl 2-[2-{di(1H-indol-3-yl)methyl}phenoxy] acetateIndole, Ethyl 2-(2-formylphenoxy)acetatePotash alumCondensation researchgate.net
Ethyl 4-(phenylazo)phenoxyacetate derivativesp-Azophenols, Ethyl chloroacetateBasic mediumNucleophilic substitution (condensation) revmaterialeplastice.ro

This table details condensation reactions for synthesizing substituted ethyl phenoxyacetates.

Williamson Ether Synthesis in Phenoxyacetate Formation

The Williamson ether synthesis is a classic and reliable method for forming the ether linkage in phenoxyacetates. This reaction involves the deprotonation of a phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, such as ethyl chloroacetate or ethyl bromoacetate (B1195939), to form the ether. rsc.org

A notable application of this method is in the synthesis of analogues like diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate. In this synthesis, a hydroquinone (B1673460) is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972). The reaction is typically heated under reflux to ensure completion. rsc.org This methodology is highly effective for preparing a wide range of phenoxyacetate derivatives by varying the starting phenol and the haloacetate ester.

Product Reactant 1 Reactant 2 Base Solvent Reaction Condition Reference
Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetateHydroquinoneEthyl bromoacetatePotassium carbonateAcetoneReflux rsc.org
2-(2-acetylphenoxy)acetic acid ethyl ester2-AcetylphenolEthyl chloroacetatePotassium carbonateAcetoneReflux

This table outlines the Williamson ether synthesis for phenoxyacetate formation.

Multi-step Organic Synthesis of Complex this compound Analogues

The synthesis of complex analogues of this compound often involves multi-step reaction sequences to build intricate molecular architectures. These methods allow for the introduction of various functional groups and substituents, leading to compounds with tailored properties.

A common foundational step is the Williamson ether synthesis, where a substituted phenol reacts with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. jpsionline.commdpi.comvulcanchem.com For instance, substituted phenols can be refluxed with ethyl chloroacetate and anhydrous potassium carbonate in a solvent like dry acetone to yield the corresponding substituted this compound. jpsionline.comchesci.comiucr.org

More complex analogues are constructed by employing a series of reactions. For example, the synthesis of ethyl (4-butyryl-2,3-dichloro)phenoxyacetate involves an initial Friedel-Crafts acylation of phenoxyacetic acid with butyryl chloride using aluminum chloride (AlCl₃) as a catalyst. vulcanchem.com This is followed by chlorination of the aromatic ring and subsequent esterification with ethanol under acidic conditions to yield the final product. vulcanchem.com

Another multi-step approach involves the initial synthesis of a substituted aldehyde, which is then reacted with ethyl bromoacetate to form an this compound derivative. mdpi.com This ester can then be hydrolyzed to the corresponding phenoxyacetic acid, which serves as a versatile intermediate for further modifications. mdpi.com For instance, these aldehyde-functionalized phenoxyacetic acids can be reacted with hydrazide derivatives to form complex hydrazone structures. mdpi.com

The synthesis of ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate showcases the construction of highly complex analogues. smolecule.com This process involves the synthesis of intermediate phenolic compounds, formation of ether linkages through alkylation reactions, and a final esterification step. smolecule.com

Below is a table summarizing a multi-step synthesis for a complex this compound analogue.

Step Reactants Reagents/Conditions Product Reference
14-Hydroxyacetophenone, AraldehydesBase-catalyzed condensation3-Aryl-1-(4-hydroxyphenyl)prop-2-en-1-ones
2Product from Step 1, Hydrazine (B178648) hydrate (B1144303)Alkanoic acids, reflux1-Acyl-5-aryl-4,5-dihydro-3-(4-hydroxyphenyl)-1H-pyrazoles
3Product from Step 2, Ethyl chloroacetateAlkylationSubstituted phenoxyacetates

Derivatization via Hydrazinolysis and Cyclization Reactions

A significant pathway for the derivatization of this compound and its analogues is through hydrazinolysis, followed by cyclization reactions to generate a variety of heterocyclic compounds. This strategy is widely employed to synthesize molecules with potential pharmacological activities.

The initial step involves the reaction of this compound with hydrazine hydrate (NH₂NH₂·H₂O), typically in a solvent like ethanol or methanol, to produce the corresponding 2-phenoxyacetohydrazide (B1360147). jpsionline.comresearchgate.netpjps.pk This reaction, known as hydrazinolysis, converts the ethyl ester into a hydrazide functional group, which is a key intermediate for subsequent cyclizations. researchgate.net

The resulting 2-phenoxyacetohydrazide can then be reacted with various electrophiles to construct different heterocyclic rings. For example:

Pyrazoles: Reacting the phenoxyacetohydrazide with 2,4-dichloroacetophenones yields N'-(1-(2,4-dichlorophenyl)ethylidene)-2-(substituted phenoxy) acetohydrazides. jpsionline.comresearchgate.net These intermediates can then undergo a Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form 1H-pyrazole-4-carbaldehyde derivatives. jpsionline.comresearchgate.net

1,3,4-Oxadiazoles: These can be prepared by the cyclization of the acetohydrazide intermediate with appropriate carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. ias.ac.in

1,2,4-Triazoles: The 2-phenoxyacetohydrazide is first reacted with an isothiocyanate, such as phenyl isothiocyanate, to form a thiosemicarbazide (B42300) intermediate. pjps.pk This intermediate is then cyclized under alkaline conditions to yield a 1,2,4-triazole-3-thiol derivative. pjps.pk

Pyrazolines: Reaction of the hydrazide intermediate with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can lead to the formation of pyrazole (B372694) and pyrazolinone derivatives, respectively. researchgate.netuobaghdad.edu.iq

The following table outlines the derivatization of this compound via hydrazinolysis and subsequent cyclization.

Starting Material Reagents Intermediate Product Final Heterocyclic Product Reference
This compound1. Hydrazine hydrate2. 2,4-Dichloroacetophenone3. DMF, POCl₃N'-(1-(2,4-dichlorophenyl)ethylidene)-2-phenoxyacetohydrazide3-(2,4-dichlorophenyl)-1-(2-phenoxyacetyl)-1H-pyrazole-4-carbaldehyde jpsionline.comresearchgate.net
Ethyl 2-(p-Cl-phenoxy)acetate1. Hydrazine hydrate2. Phenyl isothiocyanate3. NaOH2-[2-(p-Cl-phenoxy)acetyl)-N-phenyl-hydrazinecarbothioamide5-[p-(Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol pjps.pk
2-Phenyl-1,8-naphthyridine-3-carboxylic acid hydrazideAcetylacetone-3,5-dimethyl-1-[(2-phenyl-1,8-naphthyridin-3-yl)carbonyl]pyrazole researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact, reduce waste, and improve safety.

Environmentally Benign Synthetic Routes

Traditional methods for synthesizing phenoxyacetates often rely on volatile organic solvents and hazardous reagents. ias.ac.in Green chemistry approaches aim to replace these with more environmentally friendly alternatives.

One such method is the use of microwave irradiation, which can significantly reduce reaction times from hours or even days to just a few minutes, often leading to cleaner reactions and higher yields. researchgate.net For example, the synthesis of aryloxyacetates under microwave irradiation combined with phase-transfer catalysis provides a rapid and efficient protocol. researchgate.net

Solvent-free or "neat" reaction conditions are another hallmark of green synthesis. ias.ac.in Performing reactions without a solvent minimizes waste and simplifies purification. The reaction of phenols with chloroacetic acid using a base like sodium hydroxide (B78521), followed by neutralization, is a known method for preparing the corresponding aryloxyacetic acids, which can then be esterified. ias.ac.in

The use of less hazardous bases is also a key consideration. For instance, replacing sodium hydride, which is hazardous, with potassium tert-butoxide can improve the safety profile of the synthesis. vulcanchem.com The development of methods that avoid organic solvents altogether, such as using a copolymer catalyst in an aqueous medium, represents a significant step towards a greener process. revmaterialeplastice.ro

Phase Transfer Catalysis in Green Synthesis Applications

Phase Transfer Catalysis (PTC) is a powerful technique in green synthesis that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). revmaterialeplastice.roresearchgate.net This method often eliminates the need for harsh conditions or expensive, anhydrous, aprotic solvents. revmaterialeplastice.rowikipedia.org

In the synthesis of this compound, a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the phenoxide anion (formed by the reaction of a phenol with a base like NaOH in the aqueous phase) into the organic phase. revmaterialeplastice.rowikipedia.orggoogle.comyoutube.com In the organic phase, the phenoxide ion can then react with ethyl chloroacetate to form this compound. revmaterialeplastice.ro

The advantages of using PTC in this synthesis include:

Mild Reaction Conditions: Reactions can often be carried out at lower temperatures. researchgate.net

Use of Inexpensive Bases: Aqueous sodium hydroxide or potassium carbonate can be used instead of more hazardous and expensive bases. jk-sci.com

Increased Reaction Rates and Yields: PTC enhances the rate of reaction, leading to higher yields in shorter times. researchgate.netwikipedia.org

Solvent Reduction: The need for organic solvents can be minimized or even eliminated. revmaterialeplastice.roresearchgate.net

A notable green application is the use of a copolymer, P(AAm-co-DADMAC), as a phase transfer catalyst for the synthesis of phenylazophenoxyacetic acid derivatives from azophenols and ethyl chloroacetate in a heterogeneous system without an organic solvent. revmaterialeplastice.ro

Sustainable Catalytic Systems for Esterification

The esterification of phenoxyacetic acid to form this compound is a key step that has been a focus for the development of sustainable catalytic systems. Traditionally, this reaction is catalyzed by strong mineral acids like sulfuric acid (H₂SO₄), which are corrosive, difficult to separate from the product, and generate significant waste. prepchem.comui.ac.id

Sustainable alternatives focus on heterogeneous catalysts that are easily recoverable and reusable, minimizing waste and environmental impact. Examples of such systems include:

Solid Acid Catalysts: Materials like aluminum-pillared bentonite (B74815) clay have been shown to be effective and eco-friendly solid catalysts for esterification. ui.ac.id These catalysts are non-corrosive, reusable, and can lead to high conversion rates. ui.ac.id

Magnetic Nanoparticles: Novel catalysts such as TiFe₂O₄@SiO₂–SO₃H have been developed for esterification. nih.gov Their magnetic properties allow for easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling. nih.gov

Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst in esterification reactions. google.com They are often non-volatile and can be recycled, making them a greener alternative to traditional solvents and catalysts. The reaction products are typically easy to separate, and the process can result in high yields with minimal waste. google.com

Photocatalysis: Semiconductor photoredox catalysis using materials like titanium dioxide (TiO₂) represents an emerging green approach. beilstein-journals.org This method utilizes light energy to drive chemical transformations, potentially reducing the need for harsh reagents and high temperatures. beilstein-journals.org

The table below compares traditional and sustainable catalytic systems for esterification.

Catalyst Type Example Advantages Disadvantages Reference
Traditional (Homogeneous) Sulfuric Acid (H₂SO₄)High catalytic activityCorrosive, difficult to separate, waste generation prepchem.comui.ac.id
Sustainable (Heterogeneous) Al-Pillared ClayReusable, non-corrosive, eco-friendlyMay have lower activity than homogeneous catalysts ui.ac.id
Sustainable (Heterogeneous) TiFe₂O₄@SiO₂–SO₃HEasily separable (magnetic), reusableSynthesis of catalyst can be complex nih.gov
Sustainable (Homogeneous) Ionic LiquidsDual role as solvent and catalyst, recyclableCan be expensive google.com
Sustainable (Heterogeneous) Titanium Dioxide (TiO₂)Uses light energy, mild conditionsMay have substrate limitations, lower yields beilstein-journals.org

Mechanistic Investigations and Chemical Reactivity of Ethyl Phenoxyacetate

Reaction Mechanisms of Ethyl Phenoxyacetate (B1228835) Esterification

The formation of ethyl phenoxyacetate itself is a primary example of esterification. This can be achieved through several methods, most notably Fischer-Speier esterification and Steglich esterification, as well as by transesterification.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method involving the reaction of phenoxyacetic acid with ethanol (B145695). researchgate.netresearchgate.netlibretexts.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol reactant is often used, or the water byproduct is removed. researchgate.netannualreviews.org The mechanism proceeds through the following steps researchgate.netannualreviews.orgcapes.gov.br:

Protonation of the Carbonyl Oxygen: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of phenoxyacetic acid, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.netannualreviews.org

Nucleophilic Attack: The nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, specifically an oxonium ion. researchgate.netannualreviews.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can be facilitated by another molecule of the alcohol or other species in the mixture. This step creates a good leaving group (water). annualreviews.orgcapes.gov.br

Elimination of Water: The elimination of a water molecule from the protonated tetrahedral intermediate results in a protonated ester. annualreviews.orgcapes.gov.br

Deprotonation: The final step is the deprotonation of the resulting species to yield the this compound ester and regenerate the acid catalyst. annualreviews.orgcapes.gov.br

Steglich Esterification: For more sensitive substrates, Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification of phenoxyacetic acid with an alcohol at room temperature. researchgate.netoup.com This technique is particularly useful in the synthesis of natural products and other complex molecules. oup.com

Transesterification: this compound can also be synthesized via transesterification, where another ester (like mthis compound) reacts with ethanol in the presence of an acid or base catalyst. libretexts.orgnih.gov This process involves the exchange of the alkyl group of the ester. nih.gov Basic catalysts are often preferred as they can minimize side reactions associated with acidic conditions. The reaction is also relevant in the production of various flavor and fragrance compounds. libretexts.org For instance, allyl phenoxyacetate, which has a pineapple-like scent, can be prepared by the esterification of phenoxyacetic acid with allyl alcohol. d-nb.info

Electrochemical Reduction Mechanisms of this compound Derivatives

The electrochemical reduction of derivatives of this compound provides a pathway to generate reactive intermediates and synthesize novel cyclic compounds. A study by Simon et al. (2020) investigated the electrochemical reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate at carbon cathodes in dimethylformamide (DMF). oup.comslideshare.netacs.org

The proposed mechanism involves the following key steps acs.org:

Initial Electron Transfer: The process begins with the transfer of an electron to the molecule, leading to the cleavage of the carbon-bromine bond and the formation of a phenoxymethyl (B101242) acetate (B1210297) radical anion.

Intramolecular Cyclization: This radical anion can undergo an intramolecular cyclization, where the radical attacks the ester carbonyl group.

Formation of a Cyclic Intermediate: This cyclization leads to the formation of a five-membered ring intermediate.

Further Reduction and Rearrangement: Subsequent reduction and rearrangement steps can lead to the final product.

The study also highlighted the significant role of oxygen in the reaction, which can affect the reaction pathway and the products formed. slideshare.netacs.org This electrochemical method represents an efficient approach for synthesizing chiral cyclic amino acid derivatives. oup.com

Table 1: Electrochemical Reduction of Ethyl 2-(2-(bromomethyl)phenoxy)acetate

StepDescriptionIntermediate/Product
1One-electron reduction and C-Br bond cleavagePhenoxymethyl acetate radical anion
2Intramolecular nucleophilic attackCyclic radical anion
3Further reaction stepsFinal cyclic products

Cyanide Ion Catalyzed Aminolysis Reactions

This compound can undergo nucleophilic acyl substitution reactions. One such reaction is aminolysis, where the alkoxy group (-OEt) is replaced by an amino group. The cyanide ion has been shown to be an effective catalyst for the aminolysis of this compound with ammonia (B1221849) to produce the corresponding amide, phenoxyacetamide. evitachem.comresearchgate.netgoogle.cominchem.org

The mechanism for this reaction follows the general pathway for nucleophilic acyl substitution:

Nucleophilic Attack: The nucleophile, in this case, ammonia (NH₃), attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack forms a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

Role of the Cyanide Catalyst: The cyanide ion likely facilitates the reaction by acting as a general base, deprotonating the attacking ammonia to increase its nucleophilicity or by assisting in the proton transfers within the tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide ion (⁻OEt) as the leaving group.

Proton Transfer: A final proton transfer step yields the stable phenoxyacetamide and ethanol.

This reaction is a valuable method for converting phenoxyacetate esters into their corresponding amides, which are important building blocks in medicinal chemistry.

Oxidative Transformations of this compound Moieties

The phenoxyacetate moiety is generally robust; however, it can undergo oxidative transformations under specific conditions. annualreviews.orgcapes.gov.brnih.gov These reactions can target the aromatic ring, the ether linkage, or substituents on the ring.

Oxidation of Ring Substituents: If the phenoxy group contains oxidizable substituents, these can be transformed without affecting the core phenoxyacetate structure. For example, an acetyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. evitachem.com

Enzymatic Cleavage of the Ether Bond: Certain microorganisms have demonstrated the ability to cleave the ether linkage of phenoxyacetate derivatives. For instance, a soluble enzyme from an Arthrobacter species can catalyze the oxidative cleavage of 2,4-dichlorophenoxyacetate. The proposed mechanism suggests that the cleavage yields 2,4-dichlorophenol (B122985) and glyoxylate. This biodegradation pathway is crucial for understanding the environmental fate of phenoxyacetate-based herbicides.

Aromatic Hydroxylation: The aromatic ring of phenoxyacetate can undergo hydroxylation. This can be achieved through chemical or biological means. For example, some bacterial oxygenases catalyze the introduction of hydroxyl groups onto aromatic rings as an initial step in their degradation pathways. annualreviews.orgoup.com Synthetic methods using nonheme oxoiron(IV) complexes have also been developed to model these biological hydroxylation reactions, demonstrating the feasibility of such transformations.

Baeyer-Villiger Oxidation: While not a direct oxidation of this compound itself, the Baeyer-Villiger oxidation is a relevant transformation for related structures. This reaction converts a ketone into an ester using a peroxyacid. acs.orginchem.org For a precursor molecule containing a ketone adjacent to the phenoxy group, this reaction could be employed to form the phenoxyacetate ester linkage.

Table 2: Examples of Oxidative Transformations

Reaction TypeReagents/ConditionsProduct(s)
Oxidation of Acetyl GroupPotassium permanganateCarboxylic acid derivative
Enzymatic Ether CleavageArthrobacter sp. enzymeSubstituted phenol (B47542), Glyoxylate
Aromatic HydroxylationOxygenase enzymes, Chemical modelsHydroxylated phenoxyacetate

Structure-Reactivity Relationships in Phenoxyacetate Esters

The reactivity of this compound and its derivatives is significantly influenced by their molecular structure, particularly by the substituents on the aromatic ring.

A study on the kinetics of the reaction between substituted phenoxyacetate ions and ethyl bromoacetate (B1195939) revealed a clear structure-reactivity relationship. The reaction rate was accelerated by electron-releasing substituents on the phenoxyacetate ion and retarded by electron-withdrawing substituents. This observation is consistent with a nucleophilic substitution mechanism where the phenoxyacetate ion acts as the nucleophile. The study found an excellent correlation with the Hammett equation, yielding a negative rho (ρ) value, which confirms that electron-donating groups enhance the nucleophilicity of the carboxylate and thus increase the reaction rate. The damping effect of the oxymethylene (-O-CH₂-) group was also quantified, showing it reduces the electronic influence of the ring substituents on the reacting center.

Furthermore, the physicochemical properties and biological activity of phenoxyacetic acid derivatives are strongly determined by their molecular structure. researchgate.net The number and position of substituents, such as chlorine atoms, on the aromatic ring alter the electronic structure of the molecule. researchgate.net These changes, in turn, affect the reactivity of the compound and its interactions with biological targets, which is a key consideration in the design of herbicides and pharmaceuticals. researchgate.netd-nb.info Theoretical and spectroscopic studies on related systems, like bithiophenes with phenoxy groups, have also shown that the position of the phenoxy group has a strong influence on the molecule's geometry and the reactivity of its cation radical, which is crucial for processes like electropolymerization. nih.gov

Spectroscopic Characterization and Structural Elucidation of Ethyl Phenoxyacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy for ethyl phenoxyacetate (B1228835) reveals characteristic signals that correspond to the distinct proton environments within the molecule. The aromatic protons on the phenyl ring typically appear as a multiplet in the range of δ 6.80–7.30 ppm. rsc.org The methylene (B1212753) protons of the oxyacetate group (-O-CH₂-) are observed as a singlet at approximately δ 4.62 ppm. rsc.org The ethyl ester group gives rise to a quartet at around δ 4.25 ppm, corresponding to the methylene protons (-CH₂-CH₃), and a triplet at approximately δ 1.29 ppm for the terminal methyl protons (-CH₂-CH₃).

For substituted derivatives of ethyl phenoxyacetate, the chemical shifts and splitting patterns of the aromatic protons vary depending on the nature and position of the substituents. For instance, in ethyl 2-(2-acetylphenoxy)acetate, the aromatic protons appear at δ 7.76 ppm as a doublet of doublets. Similarly, derivatives with substituents on the pyrimidine (B1678525) ring, such as ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate (B1210297), show characteristic signals for the pyrimidine proton and methyl groups, in addition to the signals for the phenoxyacetate moiety. nih.gov

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and Selected Derivatives

CompoundAromatic Protons-O-CH₂- Protons-O-CH₂-CH₃ Protons-CH₂-CH₃ ProtonsReference
This compound6.90-7.30 (m)4.62 (s)4.06 (q)1.05 (t) rsc.org
Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate6.85 (s)4.56 (s)4.25 (t)1.29 (t)
Ethyl 2-(2-acetylphenoxy)acetate7.76 (dd)4.72 (s)--
Ethyl 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate6.92 (d), 7.13 (d)4.62 (s)4.28 (q)1.31 (t) nih.gov
Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate6.91-8.23 (m)4.76 (s)4.28 (q)1.31 (t) nih.gov

Data presented is based on reported values in the literature. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, and 'dd' denotes doublet of doublets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is typically found at approximately δ 168.1 ppm. The carbons of the phenyl ring resonate in the region of δ 114.8–157.6 ppm. rsc.org The methylene carbon of the oxyacetate group (-O-CH₂-) appears around δ 65.6 ppm, while the carbons of the ethyl group (-O-CH₂-CH₃) are observed at approximately δ 61.6 ppm and δ 14.0 ppm. nih.gov

The introduction of substituents on the aromatic ring or other parts of the molecule leads to predictable shifts in the ¹³C NMR spectrum, aiding in the confirmation of the structure of derivatives. For example, in ethyl phenylacetate, the methylene carbon adjacent to the phenyl ring appears at a different chemical shift compared to the methylene carbon in this compound due to the different electronic environment. uoi.gr

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Selected Derivatives

CompoundC=O (Ester)Aromatic Carbons-O-CH₂- Carbon-O-CH₂-CH₃ CarbonsReference
This compound169.5114.8, 122.4, 129.8, 157.665.4561.5, 14.0 rsc.org
Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate168.1112.5, 112.9, 118.0, 121.5, 121.7, 123.8, 124.9, 125.6, 129.6, 132.2, 133.5, 156.0, 156.4, 160.4, 178.765.661.6, 14.0 nih.gov
Ethyl 2-(2-acetylphenoxy)acetate168.1---
Ethyl-4-methoxy phenoxy acetate169.6115.0, 116.2, 152.4, 154.966.761.6, 14.5 rsc.org

Data is compiled from various literature sources. Specific assignments for all aromatic carbons are not always reported and are grouped for clarity.

Vibrational Spectroscopy Applications in Structural Confirmation

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Studies

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the range of 1739-1758 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. nih.govresearchgate.net The C-O-C stretching vibrations of the ether and ester linkages usually appear as strong bands in the region of 1078-1205 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methylene groups are found just below 3000 cm⁻¹. researchgate.net

In derivatives of this compound, the FTIR spectra will show additional bands corresponding to the specific functional groups introduced. For instance, a hydroxyl group would show a broad O-H stretching band around 3400 cm⁻¹, while a nitro group would exhibit characteristic symmetric and asymmetric stretching vibrations. jyoungpharm.org The presence of a C=N bond in some derivatives is confirmed by a stretching band in the region of 1650-1730 cm⁻¹. jyoungpharm.in

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹) for this compound and its Derivatives

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
C=O (Ester)Stretching1739 - 1758 nih.govresearchgate.net
C-O-C (Ether/Ester)Stretching1068 - 1205 nih.gov
Aromatic C-HStretching> 3000 jyoungpharm.in
Aliphatic C-HStretching< 3000 researchgate.net
N-HStretching3200 - 3500 jyoungpharm.in
C=NStretching1650 - 1730 jyoungpharm.in
NO₂Stretching~1384 jyoungpharm.org
C-ClStretching~799 jyoungpharm.in

This table summarizes typical ranges for the indicated functional groups as reported in the literature.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS is a highly sensitive and specific technique for the analysis of this compound and its derivatives. nih.govtandfonline.com In ESI-MS, the molecule is typically ionized by protonation to form the [M+H]⁺ ion or by forming adducts with other cations like sodium [M+Na]⁺. The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For instance, a chalcone (B49325) derivative of this compound showed a molecular ion peak in its LC-ESI-MS/MS spectrum, confirming its structure. nih.govtandfonline.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of the selected molecular ion, providing valuable structural information. The fragmentation pattern of this compound derivatives can reveal the loss of the ethyl group, the ethoxycarbonyl group, or cleavage at the ether linkage, helping to confirm the connectivity of the molecule. The analysis of these fragment ions allows for the unambiguous identification and structural characterization of the parent compound. nih.govtandfonline.com

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the study of this compound and its derivatives, single-crystal X-ray diffraction has been instrumental in elucidating their three-dimensional structures, including bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of ethyl 2-(2-bromophenoxy)acetate, a derivative of this compound, was determined using X-ray diffraction. derpharmachemica.com The compound was found to crystallize in the monoclinic crystal system with the space group P21/n. derpharmachemica.com The unit cell parameters were determined to be a = 5.3473(3) Å, b = 26.7605(15) Å, c = 7.9862(5) Å, and β = 107.796(4)°. derpharmachemica.com The crystal structure revealed the presence of intermolecular C-H···O hydrogen bonds, which form an infinite linear chain along the researchgate.net direction. derpharmachemica.com

Similarly, the crystal structure of ethyl 2-(4-chloro-3-methylphenoxy)acetate was analyzed, and it was found to crystallize in the triclinic system with space group P-1. iucr.org The pendant ethyl chain in this molecule adopts an extended conformation and is nearly coplanar with the substituted benzene (B151609) ring. researchgate.net The crystal packing is characterized by inversion-related dimers linked by C-H···O hydrogen bonds. iucr.orgresearchgate.net

The investigation of more complex derivatives has also been facilitated by XRD. The crystal structure of ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate was solved and found to be in the monoclinic, C2/c space group. researchgate.net Another derivative, ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate, crystallizes in the monoclinic system with the space group P2/n. google.com In this structure, the planes of the benzene rings are twisted relative to each other, and the molecule is stabilized by an intramolecular O-H···N hydrogen bond. google.com

These studies highlight the importance of XRD in providing precise structural information that is crucial for understanding the properties and potential applications of these compounds.

Table 1: Crystallographic Data for this compound Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°)
Ethyl 2-(2-bromophenoxy)acetate derpharmachemica.com C₁₀H₁₁BrO₃ Monoclinic P21/n 5.3473(3) 26.7605(15) 7.9862(5) 107.796(4)
Ethyl 2-(4-chloro-3-methylphenoxy)acetate iucr.org C₁₁H₁₃ClO₃ Triclinic P-1 7.0296(3) 8.3258(4) 10.6552(5) 92.977(2)
Ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate researchgate.net C₂₂H₂₄N₂O₆ Monoclinic C2/c 18.2073(5) 11.7758(3) 9.9950(3) 93.226(1)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared with the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the identity of a synthesized compound.

For derivatives of this compound, elemental analysis is routinely performed to ensure the correct synthesis of the target molecule. For instance, in the synthesis of ethyl 2-(2-bromophenoxy)acetate, elemental analysis was conducted to confirm its composition. derpharmachemica.com The calculated elemental composition for C₁₀H₁₁BrO₂ was C, 46.36%; H, 4.28%; Br, 30.84%. The experimentally found values were C, 46.15%; H, 3.97%; Br, 30.55%, which are within the acceptable experimental error of ±0.4% of the theoretical values. derpharmachemica.com

Similarly, for ethyl 2-(4-chloro-3-methylphenoxy)acetate, the calculated elemental composition for C₁₁H₁₃ClO₃ was C, 57.78%; H, 5.73%; Cl, 15.50%. researchgate.net The analysis found C, 57.63%; H, 5.65%; Cl, 15.40%, again confirming the successful synthesis of the compound. researchgate.net

In another example, the elemental analysis of 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-cyclopentylamino]butyloxy}acetic acid, a more complex derivative, was performed. netzsch.com The calculated values for C₂₅H₂₉N₃O₃ were C, 71.58%; H, 6.97%; N, 10.02%. The found values were C, 71.66%; H, 7.03%; N, 9.92%, which are in close agreement with the calculated values. netzsch.com

These examples demonstrate the essential role of elemental analysis in the characterization process, providing a fundamental check on the composition of newly synthesized this compound derivatives.

Table 2: Elemental Analysis Data for this compound Derivatives

Compound Molecular Formula Calculated (%) Found (%) Reference
Ethyl 2-(2-bromophenoxy)acetate C₁₀H₁₁BrO₂ C: 46.36, H: 4.28, Br: 30.84 C: 46.15, H: 3.97, Br: 30.55 derpharmachemica.com
Ethyl 2-(4-chloro-3-methylphenoxy)acetate C₁₁H₁₃ClO₃ C: 57.78, H: 5.73, Cl: 15.50 C: 57.63, H: 5.65, Cl: 15.40 researchgate.net

Thermal Analysis Techniques for Compound Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and phase behavior of materials. openaccessjournals.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and thermal stability. researchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of phase transitions like melting and glass transitions. openaccessjournals.com

The thermal properties of various phenoxyacetate derivatives have been investigated to understand their stability. For instance, a study on 2-amino-5-chloropyridinium (B1237898) phenoxyacetate revealed its thermal stability through TG-DSC analysis. researchgate.net The analysis showed that the crystal was thermally stable up to a certain temperature, beyond which decomposition occurred. researchgate.net

In the context of polymeric derivatives, TGA and DSC are crucial for characterizing their thermal properties. For example, the thermal behavior of poly 12-(3-amino phenoxy) dodecane-1-thiol was studied using TGA and DSC. researchgate.net The TGA curve showed a weight loss step corresponding to the loss of hydration water at temperatures up to 150 °C. researchgate.net Similarly, the TGA of poly(ethylacetylenecarboxylate) indicated good thermal stability, with a significant weight loss occurring in the range of 25-300°C. rsc.org The DSC thermogram of this polymer showed a glass transition at around -50 °C, but no melting point was observed. rsc.org

For a fullerene C60-poly(amidoamine) hybrid containing a phenoxyacetate moiety, TGA and DSC were used to assess its thermal properties. The TGA showed the decomposition profile of the hybrid, while the DSC curve indicated that no melting point could be detected below 250 °C.

These thermal analysis techniques provide valuable insights into the thermal stability and phase transitions of this compound and its derivatives, which is essential for their handling, storage, and potential applications at elevated temperatures.

Table 3: Thermal Analysis Data for Related Compounds

Compound Technique Key Findings Reference
2-amino-5-chloropyridinium phenoxyacetate TGA/DTA Showed thermal stability of the grown crystal. researchgate.net
Poly 12-(3-amino phenoxy) dodecane-1-thiol TGA/DSC First stage weight loss (8.63%) up to 150 °C due to water of hydration. researchgate.net
Poly(ethylacetylenecarboxylate) TGA/DSC Good thermal stability with 60% weight loss between 25-300°C; Glass transition around -50 °C. rsc.org

Table of Compounds Mentioned

Compound Name
This compound
Ethyl 2-(2-bromophenoxy)acetate
Ethyl chloroacetate (B1199739)
O-bromophenol
Ciprofloxacin
Ethyl 2-(4-chloro-3-methylphenoxy)acetate
Ethyl 2-[2-((1E)-{(1E)-2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]hydrazin-1-ylidene}methyl)phenoxy]acetate
Ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate
2-hydroxybenzohydrazide
Ethyl 2-(2-formylphenoxy)acetate
Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate
4,4'-bipyridine
Iodomethane
Methyl viologen diiodide
Phenoxyacetic acid
2-amino-5-chloropyridinium phenoxyacetate
2-[(2,6-Dichlorophenyl)amino]phenylacetoxyacetic acid
Benzyl 2-[(2,6-dichlorophenyl)amino]phenylacetoxy acetate
Sodium 2-[(2,6-dichlorophenyl)amino]phenylacetate
Benzyl bromoacetate (B1195939)
Fullerene C60-poly(amidoamine) hybrid
4-hydroxybenzaldehyde
2-(4-(1-methylfulleropyrrolidin-2-yl)phenoxy)acetic acid
Ethyl 2-(4-bromophenoxy)acetate
4-bromophenol
Ethyl 2-(4-bromo-2-(chlorosulfonyl)phenoxy) acetate
Ethyl 2-(4-bromo-2-(N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)sulfamoyl)phenoxy)acetate
2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-cyclopentylamino]butyloxy}acetic acid
2-phenoxyacetic acid
1,4-butynediol
N'-(1-(2,4-dichlorophenyl) ethylidene) -2-(substituted phenoxy) acetohydrazide
2-phenoxyacetohydrazide (B1360147)
2,4-dichloro acetophenones
Acetyl-1H-pyrazole-4- carbaldehyde
2-hydroxypyridine
(2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide
(E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one
Poly(ethylacetylenecarboxylate)

Computational Chemistry Approaches to Ethyl Phenoxyacetate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of chemical compounds.

In the study of phenoxyacetate (B1228835) derivatives, DFT calculations are crucial for establishing a foundational understanding of their structural and electronic characteristics. For instance, research on ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, a complex derivative, utilized DFT calculations at the B3LYP/6-311++G(d,p) level to optimize its molecular structure. researchgate.nettandfonline.com This level of theory provides a reliable balance between accuracy and computational cost for organic molecules. Similarly, DFT has been used to assess the thermodynamic stability and molecular geometry of novel thymol-derived phenoxy acetamide (B32628) compounds. x-mol.net

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which constitute the molecule's minimum energy conformation. This information is fundamental for understanding how the molecule will behave and interact with other molecules. For a phenoxyacetic acid derivative studied as a potential α-glucosidase inhibitor, DFT calculations were essential in determining its stable conformation before further analysis. mdpi.com

Table 1: Application of DFT in the Study of Ethyl Phenoxyacetate and Derivatives

Compound TypeDFT Method/Basis SetKey FindingsReference
Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetateB3LYP/6-311++G(d,p)Optimization of molecular geometry and structural parameters. researchgate.net, tandfonline.com
Thymol-derived phenoxy acetamidesNot specifiedAssessment of thermodynamic stability and molecular geometry. x-mol.net
Polyhydroquinoline amides (from this compound intermediate)TD-DFT/B3PW91-D3/6–311G++**Analysis of chemical reactivity parameters. nih.gov
1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-oneGaussian09Determination of molecular geometry and electronic properties (HOMO-LUMO). mdpi.com

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the outcome of chemical reactions. lew.ro It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them are key indicators of a molecule's kinetic stability and chemical reactivity. youtube.com

For derivatives of this compound, FMO analysis helps in understanding their reactivity profiles. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a large gap suggests high kinetic stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

In a study of a phenoxyacetic acid derivative, the HOMO-LUMO energy gap was calculated to be 4.95 eV, which suggests the molecule is kinetically stable. mdpi.com For ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, the HOMO and LUMO were calculated using DFT, providing insights into its reactivity. researchgate.nettandfonline.com FMO analysis is also used to compute various reactivity parameters, including ionization potential, electron affinity, electronegativity, and hardness, which further characterize the molecule's chemical behavior. nih.gov

Table 2: FMO Analysis of this compound Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)ImplicationReference
1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-oneNot specifiedNot specified4.95High kinetic stability. mdpi.com
Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetateCalculatedCalculatedCalculatedProvides insight into chemical reactivity. researchgate.net, tandfonline.com

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). scispace.com This method is instrumental in drug discovery and medicinal chemistry for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.

Derivatives of this compound have been the subject of molecular docking studies to explore their potential as therapeutic agents. These studies provide insights into how the phenoxy group and other structural features interact with the active sites of enzymes or receptors. For example, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate was docked against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Glutathione S-transferase (GST). The results showed strong binding affinities, suggesting potential inhibitory activity. researchgate.nettandfonline.com

In another study, oxadiazole derivatives synthesized from an ethyl-4-acetamido phenoxy acetate (B1210297) precursor were docked against the bacterial DNA gyrase and cyclooxygenase-II (COX-II) enzymes. jddtonline.infoglobalresearchonline.net The calculated binding energies indicated a high affinity for these targets, comparable to or better than standard drugs, highlighting their potential as antimicrobial or anti-inflammatory agents. jddtonline.infoglobalresearchonline.net

Table 3: Molecular Docking Studies of this compound Derivatives

Compound/Derivative ClassTarget ProteinPDB IDBinding Energy (kcal/mol)Reference
Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetateAcetylcholinesterase (AChE)Not specified-11.24 researchgate.net, tandfonline.com
Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetateGlutathione S-transferaseNot specified-10.39 researchgate.net, tandfonline.com
Oxadiazole from ethyl-4-acetamido phenoxy acetateBacterial DNA Gyrase3G7E-7.67 jddtonline.info
Oxadiazole from ethyl-4-acetamido phenoxy acetateCyclooxygenase-II (COX-II)6COX-5.21 globalresearchonline.net
1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-oneα-glucosidaseNot specified-10.8 mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models use statistical methods to derive a correlation between calculated molecular descriptors (physicochemical, electronic, or topological properties) and an observed biological response. wikipedia.orgdovepress.com

QSAR studies have been applied to derivatives of this compound to understand the structural requirements for their biological activity and to predict the potency of new, unsynthesized compounds. For a series of 1,2,4-triazole (B32235) derivatives prepared from ethyl [4-(thioalkyl) phenoxy] acetates, QSAR models were developed using multiple linear regression (MLR). kashanu.ac.ir These models used various descriptors, such as Edge adjacency indices, GETAWAY, 3D-MoRSE, and Burden eigenvalues, to establish a mathematical relationship with the observed antimicrobial activity. The resulting models showed strong correlation coefficients, indicating their predictive power. kashanu.ac.ir

The development of a robust QSAR model involves several steps: creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, generating a mathematical model, and rigorously validating the model's statistical significance and predictive ability using parameters like the coefficient of determination (R²) and the leave-one-out cross-validation coefficient (Q²). dovepress.comnih.gov

Table 4: QSAR Modeling for Derivatives of this compound

Derivative ClassBiological ActivityModeling TechniqueKey Descriptors UsedReference
1,2,4-Triazoles (from ethyl [4-(thioalkyl) phenoxy] acetates)AntimicrobialMultiple Linear Regression (MLR)Edge adjacency indices, GETAWAY, 3D-MoRSE, Burden eigenvalues kashanu.ac.ir

Neural Network Based Modeling for Process Optimization

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. osf.ioresearchgate.net They are particularly effective at modeling complex, non-linear relationships between input and output variables. In chemical engineering, ANNs are used for process modeling, control, and optimization.

A notable application involving a derivative of this compound is the use of neural network-based modeling to optimize a chemical manufacturing process. Specifically, feedforward neural networks were employed to model the chlorosulphonation of ethyl 2-chloro-phenoxyacetate, a key step in the production of the drug Romener®. bch.roresearchgate.net

The ANN model was trained to predict the reaction yield based on three primary process parameters: temperature, reaction time, and the molar ratio of reactants. bch.roresearchgate.net The study involved both direct modeling (predicting yield from given conditions) and inverse modeling (identifying optimal conditions for a desired yield). The neural network approach proved to be more accurate than traditional empirical modeling based on statistical regression. bch.ro It successfully identified the optimal parameter values to maximize the yield of the desired product, ethyl 2-chloro-4-chlorosulphonyl-phenoxyacetate. bch.roresearchgate.net

Table 5: Neural Network Optimization of Ethyl 2-chloro-phenoxyacetate Chlorosulphonation

ParameterOptimized Value for Maximum YieldReference
Molar Ratio (Chlorosulphonic acid / Substrate)4.5 - 5.0 bch.ro
Temperature35°C bch.ro
Time2 hours bch.ro

Biological Activities and Pharmacological Potential of Ethyl Phenoxyacetate Derivatives

Investigations into Antimicrobial and Antifungal Activities

Derivatives of ethyl phenoxyacetate (B1228835) have been evaluated for their efficacy against a range of microbial and fungal pathogens. Research has demonstrated that modifications to the basic structure can lead to compounds with significant antimicrobial and antifungal properties.

For instance, studies have shown that certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various derivatives against several bacterial strains. One study highlighted that a derivative, 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid, displayed good antibacterial activity against M. smegmatis with a MIC value of 9.66±0.57 µL. jetir.org Another derivative, Ethyl 2-[4-{bis(1H-indol-3-yl)methyl}-2-methoxyphenoxy] acetate (B1210297), showed notable activity against Staphylococcus aureus, with a 20 mm zone of inhibition. jetir.org Furthermore, some derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).

In the realm of antifungal research, phenoxyacetate derivatives have also shown promise. A study focusing on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, which include a phenoxyacetate moiety, reported significant activity against Candida albicans and non-albicans Candida species. epa.gov Specifically, derivative 6c showed mean MIC values of 1.7 ± 1.4 µg/mL against C. albicans and 1.9 ± 2.0 µg/mL against non-albicans Candida species. epa.gov Another compound, Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate, demonstrated better antifungal activity against C. utilis with a MIC of 8 µg/ml, compared to the reference drug Itraconazole (MIC= 0.25µg/ml). jetir.org The antifungal activity of some derivatives is also supported by their ability to inhibit the growth of various phytopathogenic fungi.

Table 1: Antimicrobial and Antifungal Activity of Selected Phenoxyacetate Derivatives

Compound DerivativeMicroorganismActivity MeasurementResultReference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatisMIC9.66±0.57 µL jetir.org
Ethyl 2-[4-{bis(1H-indol-3-yl)methyl}-2-methoxyphenoxy] acetateStaphylococcus aureusZone of Inhibition20 mm jetir.org
1-(4-chlorophenyl)-2-(1h-imidazol-1-yl)ethyl phenoxyacetate derivative (6c)Candida albicansMIC1.7 ± 1.4 µg/mL epa.gov
1-(4-chlorophenyl)-2-(1h-imidazol-1-yl)this compound derivative (6c)non-albicans Candida speciesMIC1.9 ± 2.0 µg/mL epa.gov
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetateC. utilisMIC8 µg/ml jetir.org
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidM. tuberculosis H37RV (MTB)MIC0.06 µg/ml jetir.org

Anti-Inflammatory Effects and Cyclooxygenase (COX) Inhibition Studies

A significant area of investigation for phenoxyacetic acid derivatives has been their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes. googleapis.com These enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation.

Numerous studies have synthesized and evaluated novel phenoxyacetic acid derivatives for their ability to inhibit COX enzymes. The results have shown that many of these compounds exhibit moderate to potent inhibitory effects, with some demonstrating a desirable selectivity for the COX-2 isozyme over COX-1. mdpi.com This selectivity is a critical attribute, as selective COX-2 inhibitors can provide anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Selective COX-2 Inhibitory Potential of Phenoxyacetic Acid Derivatives

Research has focused on designing phenoxyacetic acid derivatives with enhanced selective COX-2 inhibitory activity. For example, a series of novel derivatives showed potent COX-2 inhibition with IC₅₀ values ranging from 0.06 ± 0.01 to 0.97 ± 0.06 μM. mdpi.com In the same study, compounds 5d–f , 7b , and 10c–f were identified as the most active, with IC₅₀ values between 0.06 ± 0.01 and 0.09 ± 0.01 μM. mdpi.com Furthermore, compounds 5c , 5d , and 5f displayed high COX-2 selectivity, with selectivity indices (SI) ranging from 111.53 to 133.34. mdpi.com For comparison, the standard selective COX-2 inhibitor celecoxib (B62257) has an IC₅₀ of 0.05 ± 0.02 μM and a selectivity index of 298.6. mdpi.com

The anti-inflammatory effects of these compounds have also been confirmed in vivo. For example, compounds 5f and 7b demonstrated significant anti-inflammatory activity by reducing paw thickness and weight in animal models. researchgate.net These compounds also led to a reduction in the levels of inflammatory biomarkers such as TNF-α and PGE-2. researchgate.net

Table 2: COX-1 and COX-2 Inhibition by Selected Phenoxyacetic Acid Derivatives

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI) (COX-1/COX-2)Reference
Compound 5c14.5 ± 0.20.13 ± 0.01111.53 mdpi.com
Compound 5d9.03 ± 0.150.08 ± 0.01112.87 mdpi.com
Compound 5f8.00 ± 0.200.06 ± 0.01133.33 mdpi.com
Compound 7b5.93 ± 0.120.09 ± 0.0165.88 mdpi.com
Celecoxib (Reference)14.93 ± 0.120.05 ± 0.02298.6 mdpi.com
Mefenamic Acid (Reference)29.9 ± 0.091.98 ± 0.0215.1 mdpi.com

Anticancer and Antitumor Activity Research

The potential of this compound derivatives as anticancer and antitumor agents has also been an area of active research. googleapis.com Studies have explored their cytotoxic effects against various cancer cell lines.

Alkylating Agent Mechanisms in Cancer Cell Interaction Studies

While some sources suggest potential anticancer activity, the direct mechanism of action for many this compound derivatives is not always via classical DNA alkylation. A European patent describes O-substituted phenol (B47542) derivatives, including phenoxyacetic acid derivatives, as effective antagonists of the MDM2-p53 interaction. googleapis.comgoogle.com MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting the interaction between MDM2 and p53, these compounds can lead to an increase in active p53 levels, which in turn can induce apoptosis (programmed cell death) and cell cycle arrest in tumor cells. google.com This provides a non-alkylating mechanism for their antitumor activity.

DNA Binding and Cleavage Mechanism Research

Research into the DNA binding and cleavage mechanisms of phenoxyacetate derivatives has often involved their metal complexes. For example, copper(II) complexes of aroylhydrazones bearing a phenoxyacetate moiety have been synthesized and studied for their interaction with DNA. researchgate.net These studies, using techniques like UV-vis titration and agarose (B213101) gel electrophoresis, have shown that such complexes can bind to DNA and, in some cases, induce cleavage of plasmid DNA. researchgate.net However, for this compound derivatives themselves, direct evidence of significant DNA binding and cleavage as a primary mode of anticancer action is less documented in the available literature. One study noted that phenethyl alcohol, a related compound, could cause the detachment of DNA from the DNA-membrane complex in E. coli. inchem.org

Enzyme Inhibition Kinetics and Mechanistic Studies

The inhibitory effects of this compound derivatives are not limited to COX enzymes. Research has extended to their interaction with other enzymes, providing insights into their broader pharmacological potential.

Kinetic studies have been instrumental in elucidating the mechanism of inhibition. For example, kinetic analysis of potent α-glucosidase inhibitors among phenoxyacetate ester Schiff base derivatives revealed a competitive mode of inhibition for some compounds. researchgate.net This suggests that these inhibitors bind to the active site of the enzyme, competing with the natural substrate.

In another study, the enzyme inhibition kinetics of dioxygenases from Delftia acidovorans MC1, which are involved in the degradation of phenoxyalkanoate herbicides, were characterized. mendeley.com This research determined the Kₘ and kcat values for the cleavage of various phenoxypropionate and phenoxyacetate derivatives, providing detailed mechanistic information about the enzyme-substrate interaction. mendeley.com While related to herbicide degradation, this work showcases the detailed kinetic analysis that can be applied to understand the enzymatic interactions of this class of compounds.

For human leukocyte elastase (HLE), a series of diphenylmethane-based oligomers containing phenoxyacetic acid groups were found to be potent and competitive inhibitors with a Ki of 20 nM. nih.gov The proposed mechanism involves interactions with the enzyme surface near the active site, thereby blocking substrate access. nih.gov

Table 3: Enzyme Inhibition Kinetic Data for Phenoxyacetate-Related Compounds

EnzymeInhibitor/SubstrateKinetic ParameterValueReference
α-glucosidasePhenoxyacetate ester Schiff base derivative (Compound 2B)Inhibition TypeCompetitive researchgate.net
α-glucosidasePhenoxyacetate ester Schiff base derivative (Compound 3B)Inhibition TypeCompetitive researchgate.net
Human Leukocyte Elastase (HLE)Diphenylmethane-based oligomer with phenoxyacetic acid groupsKi20 nM nih.gov
Dioxygenase (from D. acidovorans MC1)(S)-2-(2,4-dichlorophenoxy)propionateKm49 µM mendeley.com
Dioxygenase (from D. acidovorans MC1)(S)-2-(2,4-dichlorophenoxy)propionatekcat50 min⁻¹ mendeley.com
Dioxygenase (from D. acidovorans MC1)2,4-dichlorophenoxyacetateKm123 µM mendeley.com
Dioxygenase (from D. acidovorans MC1)2,4-dichlorophenoxyacetatekcat36 min⁻¹ mendeley.com

Cholinesterase Enzyme Inhibition

Derivatives of this compound have been identified as potent inhibitors of cholinesterases, enzymes critical to the functioning of the nervous system. A notable example is a novel chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, which has been studied for its effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). derpharmachemica.comnih.gov Research has quantified the inhibitory potential (Ki) of this compound against these enzymes. derpharmachemica.comnih.gov The Ki value for its interaction with AChE was determined to be 11.13 ± 1.22 µM, while for BChE, it was 8.74 ± 0.76 µM. derpharmachemica.comnih.gov

Other research into 2-phenoxy-N-substituted-acetamide derivatives has shown that these molecules can be selective for acetylcholinesterase. science.gov For instance, some synthesized acetamide (B32628) compounds displayed inhibitory activity against AChE comparable to the drug rivastigmine (B141) but showed no activity against BChE. science.gov This selectivity highlights the potential for designing targeted therapeutic agents based on the phenoxyacetate scaffold.

Table 1: Cholinesterase Inhibition by this compound Derivatives

Derivative Name Enzyme Inhibition Constant (K_i) (µM)
Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate Acetylcholinesterase (AChE) 11.13 ± 1.22 derpharmachemica.comnih.gov

Glutathione S-Transferase (GST) Enzyme Inhibition

Glutathione S-Transferases (GSTs) are enzymes involved in cellular detoxification, and their inhibition is a target in cancer therapy to overcome drug resistance. inchem.org Phenoxyacetic acid derivatives have demonstrated significant inhibitory activity against GST. nih.gov The presence of an α,β-unsaturated ketone structure in the derivative is crucial for its inhibitory function. nih.gov

For example, ethyl 2-(4-acryloylphenoxy) acetate, which contains this reactive structure, was found to be an effective inhibitor of human glutathione-S-transferase Mu (GSTM). nih.gov In contrast, ethyl 2-(4-propionylphenoxy) acetate, lacking the unsaturated ketone, showed no inhibitory potency. nih.gov The chalcone derivative ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate also exhibited GST inhibition, with a reported Ki value of 14.19 ± 2.15 µM. derpharmachemica.comnih.gov

Table 2: Glutathione S-Transferase (GST) Inhibition Data

Derivative Name Enzyme Parameter Value (µM)
Ethyl 2-(4-acryloylphenoxy) acetate GSTM IC₅₀ 67.00 ± 6.00 nih.gov
Ethyl 2-(4-acryloylphenoxy) acetate GSTM K_i (vs GSH) 19.9 ± 1.6 nih.gov
Ethyl 2-(4-acryloylphenoxy) acetate GSTM K_i (vs CDNB) 9.1 ± 0.7 nih.gov

Anticonvulsant Activity Assessment

The potential for this compound analogues to act as anticonvulsants has been noted in several studies. iucr.orgiucr.orgderpharmachemica.com Research has moved from general observations to specific screening of synthesized derivatives. In one such study, a series of 17 new phenoxyacetamides were prepared and evaluated for anticonvulsant properties in various experimental models, including the maximal electroshock (MES), 6 Hz, and subcutaneous metrazol (scMET) tests. nih.gov

The most promising compound from this series was identified as R-(–)-2-(2,6-dimethylphenoxy)-N-(1-hydroxypropan-2-yl)acetamide, which demonstrated a potent anticonvulsant effect in rats with an ED₅₀ of 12.00 mg/kg (oral administration) in the MES test. nih.gov In other research, this compound has been used as a starting material for the synthesis of 4-oxo-3H-quinazoline derivatives, of which several showed marked tranquillizing and anticonvulsant activities. researchgate.net

Antiulcerogenic Research and Gastric Protective Mechanisms

Analogues of this compound have been reported to possess significant antiulcerogenic activity. iucr.orgiucr.orgderpharmachemica.com Recent studies have begun to uncover the mechanisms behind this gastric protection. Research on novel phenoxy acetic acid derivatives designed as selective COX-2 inhibitors found that certain compounds provided anti-inflammatory effects without the common side effect of gastric ulceration seen with other anti-inflammatory drugs. nih.govresearchgate.net Histopathological examination revealed that while control drugs like celecoxib and mefenamic acid caused degraded gastric mucosa and ulcers, a test compound (5f) resulted in a normal histological structure of the stomach mucosa. nih.gov

Specific gastric protective mechanisms have been identified for other complex derivatives. The β3 adrenoceptor agonist ZD 7114, which has a phenoxyacetamide structure, was found to exert its gastroprotective effect through several actions: enhancing gastric mucosal blood flow, strengthening the gastric mucosal barrier by increasing mucin activity, and reducing gastric motility. researchgate.net These findings suggest that the gastroprotective effects of phenoxyacetate derivatives are multifactorial.

Role in Plant Growth Regulation and Herbicidal Action

This compound derivatives are well-established in agriculture for their dual roles as plant growth regulators and herbicides. iucr.orgiucr.org These compounds can modulate plant hormone activities, and their structure can be adapted to create selective herbicides. researchgate.net For instance, some aryloxy-phenoxy acetates show good herbicidal activity against monocotyledonous plants like Digitaria sanguinalis L. (large crabgrass). researchgate.net

A key mechanism of herbicidal action for a class of these compounds known as "fops" (fenoxy-phenoxy propionates, which are structurally related to the acetates) is the inhibition of acetyl-CoA carboxylase (ACCase). This enzyme is vital for fatty acid biosynthesis in grasses. researchgate.net By blocking this enzyme, the herbicides disrupt cell membrane production, leading to the death of the weed. The selectivity for grasses is due to the enzyme isoform targeted, which is present only in the plastids of these species.

Table 3: Herbicidal Activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy Acetate Derivatives

Plant Species Concentration (mg/L) Range of Root Growth Inhibition (%)
Brassica napus L. (Dicot) 100 15.9% – 58.4% researchgate.net
Digitaria sanguinalis L. (Monocot) 100 100% researchgate.net

Biochemical Pathway Modulations by Phenoxyacetate Esters

The biological effects of phenoxyacetate esters stem from their ability to modulate specific biochemical pathways. In agrochemical applications, these esters are designed to target and inhibit crucial plant enzymes, most notably acetyl-CoA carboxylase (ACCase), thereby disrupting lipid synthesis, a pathway essential for plant growth.

In mammalian systems, the modulation is different. Phenoxyacetate esters are subject to metabolic transformation. They are anticipated to be hydrolyzed into their constituent phenoxyacetic acid and alcohol components. The resulting phenoxyethyl alcohol is then oxidized to phenoxyacetic acid, which is the form primarily excreted.

Furthermore, certain complex derivatives containing phenoxyacetate moieties have been shown to influence cellular signaling pathways. Diacylglycerol lactones (DAG-lactones) featuring phenoxyacetate groups can activate the ERK phosphorylation pathway, a key cascade in cell proliferation and survival that is downstream of protein kinase C (PKC) stimulation. This demonstrates that phenoxyacetate esters can be incorporated into larger molecules to modulate fundamental cellular processes.

Environmental Chemistry and Degradation Studies of Ethyl Phenoxyacetate

Environmental Fate and Transport Mechanisms

The environmental fate of ethyl phenoxyacetate (B1228835) is governed by its physical and chemical properties, which influence its distribution and movement in soil, water, and air. Predictive models, such as the US Environmental Protection Agency's Estimation Program Interface (EPI) Suite, provide valuable insights into these mechanisms. thegoodscentscompany.com

Once released into the environment, ethyl phenoxyacetate's mobility is influenced by its solubility and tendency to adsorb to soil particles. It has limited solubility in water, which suggests it is not likely to be highly mobile in the environment due to its low water solubility. solubilityofthings.comthermofisher.com The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, is estimated to be 120.9 L/kg. thegoodscentscompany.com This value suggests that this compound has moderate mobility in soil. A safety data sheet for the compound indicates that spillage is unlikely to penetrate the soil. thermofisher.com

Volatilization is another key transport mechanism. The compound's estimated Henry's Law Constant is 7.13 x 10⁻⁶ atm-m³/mole, indicating that it has the potential to volatilize from water surfaces. thegoodscentscompany.com The estimated volatilization half-life from a model river is approximately 4.65 days (111.6 hours), while from a model lake, it is significantly longer. thegoodscentscompany.com It is also expected to be mobile in the environment due to its volatility, and as a volatile organic compound (VOC), it will evaporate from surfaces. thermofisher.com

Table 1: Estimated Environmental Fate Properties of this compound

Property Estimated Value Method Source
Log Koc (Soil Adsorption Coefficient) 1.921 MCI Method EPI Suite thegoodscentscompany.com
Koc 120.9 L/kg Kow Method EPI Suite thegoodscentscompany.com
Henry's Law Constant 7.13 x 10⁻⁶ atm-m³/mole Bond SAR Method EPI Suite thegoodscentscompany.com

Biodegradation Pathways and Kinetics in Environmental Matrices

Biodegradation is a critical process for the breakdown of organic compounds in the environment. For this compound, modeling data suggests that it is readily biodegradable. thegoodscentscompany.com The primary mechanism of initial breakdown in biotic systems is likely the hydrolysis of the ester bond, yielding phenoxyacetic acid and ethanol (B145695). Phenoxyacetic acids themselves are a class of compounds, some of which are used as herbicides, and their biodegradation has been studied more extensively. ontosight.aiguidechem.com

Studies on related phenoxyacetate compounds show that microorganisms can cleave the ether bond, a key step in their degradation. ontosight.ai For example, anaerobic bacteria can convert 2-phenoxyethanol, a structurally similar compound, into phenol (B47542) and acetaldehyde, which is then oxidized to acetate (B1210297). capes.gov.brresearchgate.netd-nb.info This suggests a possible anaerobic degradation pathway for this compound following the initial ester hydrolysis. The ultimate mineralization by aerobic microbes would likely convert the compound to carbon dioxide. thegoodscentscompany.com

Photochemical Degradation Processes

Photochemical degradation involves the breakdown of a chemical by light energy. In the atmosphere, the most significant process for organic compounds like this compound is the reaction with photochemically-produced hydroxyl (OH) radicals. thegoodscentscompany.com

The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals is estimated to be 24.93 x 10⁻¹² cm³/molecule-sec. thegoodscentscompany.com Based on this rate, the estimated atmospheric half-life is approximately 0.65 days (15.6 hours), assuming an atmospheric OH radical concentration of 1.5 x 10⁶ molecules/cm³. thegoodscentscompany.com This suggests that this compound that volatilizes into the atmosphere will be degraded relatively quickly. Direct photolysis by sunlight is not expected to be a significant degradation pathway as the compound does not absorb light at wavelengths greater than 290 nm. thegoodscentscompany.com

Table 2: Estimated Atmospheric Photochemical Degradation of this compound

Parameter Estimated Value Source
OH Radical Reaction Rate Constant 24.93 x 10⁻¹² cm³/molecule-sec EPI Suite thegoodscentscompany.com

Bioaccumulation Potential Assessment

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The potential for a substance to bioaccumulate is often estimated using the octanol-water partition coefficient (Log Kow) and the bioconcentration factor (BCF). thegoodscentscompany.com

The estimated Log Kow for this compound is 2.19. thegoodscentscompany.com Using this value, the BCF is estimated to be 11.38 L/kg wet-weight. thegoodscentscompany.com This low BCF value suggests that the potential for this compound to bioconcentrate in aquatic organisms is low. thegoodscentscompany.com A safety data sheet also indicates that while there may be some potential to bioaccumulate, persistence is unlikely. thermofisher.com

Table 3: Estimated Bioaccumulation Potential of this compound

Parameter Estimated Value Method Source
Log Kow (Octanol-Water Partition Coefficient) 2.19 KOWWIN v1.67 EPI Suite thegoodscentscompany.com

Environmental Impact of Agricultural and Industrial Applications

This compound is used as an intermediate in the synthesis of agrochemicals and as a component in fragrance formulations for various consumer products. solubilityofthings.comgoogleapis.com Its release into the environment can occur through industrial wastewater, agricultural runoff, and disposal of consumer products. While specific ecotoxicity data for this compound is limited, the environmental impact of phenoxyacetic acids, which are structurally related and can be degradation products, is of concern, particularly their use as herbicides. guidechem.commatrixscientific.com

The environmental impact of herbicides from the phenoxyacetic acid class, such as 2,4-D, has been documented, with concerns regarding their presence in surface and groundwater. researchgate.net Although this compound itself is not typically used as a primary active ingredient in herbicides, its structural similarity and potential to degrade into phenoxyacetic acid mean that its environmental presence warrants consideration. solubilityofthings.comontosight.ai General ecological information from safety data sheets suggests that the compound is not known to be hazardous to the environment or non-degradable in wastewater treatment plants. thermofisher.com However, the widespread use of related compounds in agriculture highlights the importance of understanding the potential impact of this entire class of chemicals on ecosystems. researchgate.netresearchgate.net

Advanced Applications and Future Research Directions

Ethyl Phenoxyacetate (B1228835) as a Precursor in Pharmaceutical Synthesis

Ethyl phenoxyacetate and its derivatives are fundamental intermediates in the synthesis of a wide array of pharmaceutical agents. The core structure provides a scaffold that can be readily modified to interact with various biological targets, leading to the development of novel drugs.

Researchers have successfully utilized this compound derivatives to create potent enzyme antagonists. For instance, it serves as a starting point in the synthesis of complex azole compounds designed to inhibit specific enzymes. sielc.com The synthesis typically begins with the esterification of phenoxyacetic acid to yield this compound, which then undergoes further reactions to produce the final bioactive molecules. sielc.com

Furthermore, this compound is integral to the development of modern anti-inflammatory drugs. By treating substituted aldehydes with ethyl bromoacetate (B1195939), chemists can form this compound derivatives that act as precursors for selective COX-2 inhibitors. researchgate.net This pathway has been explored to create anti-inflammatory agents with potentially improved safety profiles. researchgate.net Similarly, reacting p-acetamidophenol with ethyl chloroacetate (B1199739) produces ethyl-4-acetamido phenoxy acetate (B1210297), an intermediate for a class of 1,3,4-oxadiazole (B1194373) derivatives with demonstrated anti-inflammatory properties. scispace.com

The compound's utility extends to metabolic diseases. Derivatives such as ethyl (2-methylphenoxy)acetate, synthesized from o-cresol (B1677501) and ethyl chloroacetate, are precursors for Free Fatty Acid Receptor 1 (FFA1) agonists, a class of drugs investigated for the treatment of type 2 diabetes. epa.gov The versatility of the this compound backbone makes it a continued focus for the synthesis of new therapeutic agents. oup.com

Table 1: Examples of Pharmaceutical Derivatives from this compound Precursors

Precursor/Derivative ClassTherapeutic Target/ApplicationResearch Finding
Substituted Benzothiazole/Benzoxazole AzolesEnzyme AntagonismThis compound is a key intermediate in a multi-step synthesis to produce novel enzyme antagonists. sielc.com
Substituted Phenoxyacetic Acid HydrazonesCOX-2 Inhibition (Anti-inflammatory)Aldehydes treated with ethyl bromoacetate yield this compound derivatives, which are precursors to selective COX-2 inhibitors. researchgate.net
Ethyl-4-acetamido phenoxy acetateAnti-inflammatory AgentsThis derivative is used to synthesize 2,5-disubstituted-1,3,4-oxadiazoles that exhibit anti-inflammatory activity. scispace.com
Ethyl (2-methylphenoxy)acetateFFA1 Agonism (Type 2 Diabetes)Serves as a building block for phenoxyacetic acid derivatives that act as potent agonists for the FFA1 receptor. epa.gov

Role in Agrochemical Development and Optimization

In the field of agrochemicals, this compound is a key intermediate for creating next-generation herbicides, pesticides, and plant growth regulators. Its chemical structure is analogous to certain natural plant hormones, allowing derivatives to modulate plant growth pathways.

The compound is widely used in the synthesis of herbicides designed for selective weed control. nih.gov For example, derivatives like ethyl (2-methoxy-4-propionylphenoxy)acetate are investigated for their potential as herbicides and plant growth regulators due to their structural similarity to known active compounds. nih.gov The introduction of specific functional groups, such as a trifluoromethyl moiety, onto the phenoxy ring can significantly enhance the stability and efficacy of the resulting herbicide or insecticide. nih.govsielc.com This modification improves the lipophilicity of the molecule, which can lead to better uptake by the target pest or weed. nih.gov

Research also explores its potential in developing agrochemicals that can modulate plant growth in beneficial ways, such as improving crop yield or stress resistance. tandfonline.com The reactivity of the this compound molecule allows for the production of a diverse range of industrial and specialty chemicals tailored for specific agricultural needs. upce.cz

Table 2: this compound Derivatives in Agrochemicals

Derivative/ClassApplicationKey Feature/Mechanism
Ethyl 3-(trifluoromethyl)phenoxyacetateHerbicides, InsecticidesThe trifluoromethyl group enhances chemical stability and lipophilicity, improving efficacy. nih.govsielc.com
Ethyl (2-methoxy-4-propionylphenoxy)acetatePlant Growth Regulators, HerbicidesStructure mimics known plant growth regulators, allowing it to modulate plant hormone activities. nih.gov
General Phenoxyacetate DerivativesAgrochemicalsCan be designed to modulate plant growth pathways, potentially for applications beyond weed control. tandfonline.com

Integration in Materials Science for Novel Polymer and Framework Development

The applications of this compound extend into materials science, where it is used to create specialized polymers and coatings. Its integration into polymer chains can impart desirable properties such as improved durability and chemical resistance. nih.gov

One notable application involves the synthesis of allyl cyclohexoxyacetate, a compound utilized in the polymer and fragrance industries. This synthesis can be achieved through the transesterification of this compound with allyl alcohol. nih.gov This conversion demonstrates the role of this compound as a versatile building block for creating monomers used in polymerization reactions. Research in this area focuses on developing novel materials with tailored functionalities, leveraging the robust chemical nature of the phenoxyacetate core.

Emerging Applications in Medicinal Chemistry Beyond Current Uses

The this compound scaffold is at the forefront of research into new therapeutic areas, moving beyond its traditional applications. Scientists are exploring its derivatives for a range of novel medicinal purposes.

Preliminary studies indicate that certain derivatives possess antimicrobial properties, making them candidates for the development of new antibacterial agents. oup.com This opens up a potential new front in the fight against resistant bacterial strains.

In the realm of metabolic disorders, derivatives have been identified as potent agonists for the Free Fatty Acid Receptor 1 (FFA1), which is a promising target for treating type 2 diabetes by enhancing glucose-stimulated insulin (B600854) secretion. epa.gov Beyond this, the broader class of fibrates, which are phenoxyisobutyric acid derivatives, have shown a wide spectrum of biological activities including anti-inflammatory, analgesic, antioxidant, and antiplatelet effects. epa.gov Other research has highlighted the potential for phenoxyacetic acid derivatives to act as antihyperlipidemic agents, with some also exhibiting anticancer and hypoglycemic activities. researchgate.net The development of selective COX-2 inhibitors from phenoxyacetic acid precursors also represents a significant area of research aimed at producing safer anti-inflammatory drugs. researchgate.net

Interdisciplinary Research on Structure-Function Relationships

Understanding the relationship between the chemical structure of this compound derivatives and their biological function is a critical area of interdisciplinary research. By systematically modifying the molecule, scientists can fine-tune its activity for specific targets.

Studies have shown that the type and position of substituents on the phenoxy ring are crucial determinants of a molecule's efficacy and selectivity. For example, the addition of fluorine and methyl groups can significantly alter the binding affinity of a derivative to biological targets like enzymes or receptors. upce.cz The specific arrangement of functional groups, including the ether linkage and the ester moiety, confers the unique chemical and biological properties that make the compound so versatile. asianpubs.org

Detailed structure-activity relationship (SAR) studies are frequently conducted. For instance, research on enzyme antagonist azoles derived from this compound has provided insights into how different structural motifs contribute to inhibitory activity. sielc.com Similarly, the SAR of fibrate derivatives is a major focus in medicinal chemistry to understand their diverse pharmacological effects, from lipid-lowering to anti-inflammatory actions. epa.gov

Development of Novel Analytical Methods for Trace Analysis

As the use of this compound and its derivatives expands, so does the need for sensitive and reliable analytical methods to detect their presence at trace levels in complex matrices like environmental samples and biological fluids.

High-performance liquid chromatography (HPLC) is a foundational technique for this purpose. oup.com For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This method is particularly effective for analyzing alkoxyacetic acids and related phenoxyacetic acid compounds. nih.gov LC-MS/MS, often using electrospray ionization (ESI), allows for the detection of these compounds at very low concentrations, with limits of detection (LOD) reported in the nanogram per milliliter (ng/mL) range. nih.gov For example, a validated LC/MS/MS method for phenoxyacetic acid herbicides in human urine achieved an LOD of 0.05 ng/mL. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for analysis. Due to the polarity of phenoxyacetic acids, a derivatization step is often required to make the analytes more volatile. oup.com This might involve, for instance, forming a pentafluorobenzyl ester before injection into the GC system. These advanced analytical methods are crucial for pharmacokinetic studies, environmental monitoring, and ensuring the purity of manufactured products.

Table 3: Analytical Techniques for Trace Analysis of Phenoxyacetic Acid Derivatives

Analytical TechniqueDescriptionKey Parameters/Findings
HPLC-DAD High-Performance Liquid Chromatography with Diode-Array Detection.A robust method for separating and quantifying phenoxyacetic herbicides. Detection limits are typically higher than MS methods. oup.com
GC-MS Gas Chromatography-Mass Spectrometry.Requires derivatization to increase volatility of the polar analytes. Allows for effective separation and identification. oup.com
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry.Offers high sensitivity and selectivity for trace analysis in complex matrices like biological fluids. nih.gov Achieves low limits of detection (e.g., 0.05 ng/mL) and high recovery (>90%). nih.gov

Q & A

Q. What are the standard synthetic routes for ethyl phenoxyacetate, and how can reaction conditions be optimized for yield?

this compound is synthesized via nucleophilic substitution or esterification. A common method involves reacting phenoxyacetic acid derivatives with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF under nitrogen. For example, K₂CO₃ facilitates deprotonation, enabling the phenolate anion to react with ethyl chloroacetate, yielding this compound derivatives with ~89% efficiency after 24 hours . Optimization includes:

  • Solvent choice : DMF or THF for solubility and inertness.
  • Temperature : Room temperature or mild heating (40–60°C).
  • Purification : Washing with NaOH (to remove unreacted acid), brine (to remove DMF), and drying with Na₂SO₄ .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm ester linkage formation (e.g., δ ~4.23 ppm for ethyl –CH₂– and δ ~168.53 ppm for carbonyl) .
  • Mass spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 436 for trifluoromethyl-substituted derivatives) .
  • Chromatography : HPLC or GC for purity assessment, especially post-synthesis .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation/skin contact .
  • Ventilation : Work in a fume hood due to volatile organic solvents (e.g., ethyl acetate, DMF).
  • Storage : Keep at –20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can biphasic catalytic systems improve the synthesis of this compound derivatives?

Biphasic systems (aqueous/organic) enhance reaction efficiency. For example, P(AAm-co-DADMAC) copolymer transfers nucleophilic azophenolate anions from aqueous phases to organic phases (e.g., ethyl chloroacetate), enabling esterification at the interface. This method reduces side reactions and improves yields (e.g., 65–83% for azo-phenoxyacetic acids) .

Q. What strategies resolve contradictions in spectral data for this compound analogs?

Discrepancies in NMR or MS data often arise from tautomerism or impurities. Solutions include:

  • Deuterium exchange : Identify exchangeable protons (e.g., NH in amide derivatives) .
  • High-resolution MS : Differentiate isotopic patterns (e.g., CF₃ vs. CH₃ groups).
  • Control experiments : Compare with authentic standards or simulate spectra using tools like ACD/Labs .

Q. How are this compound derivatives applied in drug discovery pipelines?

These derivatives serve as intermediates in pharmaceuticals:

  • Antiproliferative agents : 1,2,5-oxadiazole derivatives with this compound moieties inhibit cancer cell proliferation via kinase modulation .
  • Hormone analogs : p-(Phenylazo) phenoxyacetic acids act as phytohormone mimics, studied for controlled-release agrochemicals .
  • Prodrugs : Ester hydrolysis (e.g., LiAlH₄ reduction) generates bioactive acids for targeted delivery .

Q. What computational methods predict the reactivity of this compound in complex reactions?

  • DFT calculations : Model transition states for esterification/hydrolysis (e.g., B3LYP/6-31G* level).
  • Molecular docking : Screen derivatives for binding affinity to targets (e.g., cyclooxygenase-2).
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing CF₃) with bioactivity .

Methodological Notes

  • Synthesis Optimization : Vary bases (e.g., NaH vs. K₂CO₃) to control reaction kinetics .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for polar derivatives .
  • Safety Compliance : Adhere to IARC guidelines for handling potential carcinogens (e.g., PPE, waste disposal) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.